2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a furan ring, an imidazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the furan-2-ylmethyl imidazole intermediate, which is then reacted with a thiol compound to introduce the thioether linkage. The final step involves the acylation of the intermediate with 2-methoxyphenyl acetic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may provide enhanced stability and specificity in its interactions compared to similar compounds.
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-15-7-3-2-6-14(15)19-16(21)12-24-17-18-8-9-20(17)11-13-5-4-10-23-13/h2-10H,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQIESUKRUPUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN2CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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